2-Methyleicosane

Description

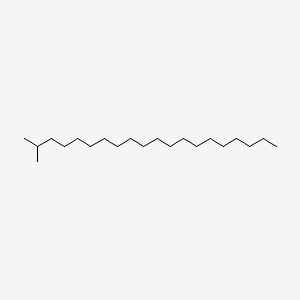

Structure

2D Structure

Properties

IUPAC Name |

2-methylicosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H44/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3/h21H,4-20H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLKZKPUBHSWMNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H44 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50200836 | |

| Record name | Isoheneicosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50200836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52845-08-6 | |

| Record name | Isoheneicosane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052845086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoheneicosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50200836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOHENEICOSANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94A1IJ5F09 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 2-Methyleicosane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 2-Methyleicosane, a branched-chain alkane. The information is presented in a structured format to facilitate easy access and comparison by researchers, scientists, and professionals in drug development. This document includes tabulated quantitative data, detailed experimental protocols for key physical property determination, and a logical relationship diagram to visualize the interplay of these properties.

Chemical and Physical Properties of this compound

This compound is a saturated hydrocarbon with the chemical formula C21H44. It is a branched alkane, specifically an isomer of heneicosane, with a methyl group located on the second carbon of an eicosane chain.[1] The presence of this branching influences its physical properties when compared to its straight-chain counterpart, n-eicosane.

| Property | Value | Source(s) |

| Chemical Name | This compound | [2] |

| Synonyms | Isoheneicosane, 2-methyl-eicosane | [1][3] |

| CAS Number | 1560-84-5 | [2][4] |

| Molecular Formula | C21H44 | [2][4] |

| Molecular Weight | 296.574 g/mol | [2][4] |

A summary of the key physical properties of this compound is provided in the table below. It is important to note that some of these values are estimates and should be considered as such.

| Property | Value | Unit | Source(s) |

| Boiling Point | 341.1 ± 5.0 | °C at 760 mmHg | [4] |

| Melting Point | 25.2 (estimate) | °C | [3] |

| Density | 0.8 ± 0.1 | g/cm³ | [4] |

| Flash Point | 125.9 ± 10.8 | °C | [4] |

| Vapor Pressure | 0.0 ± 0.4 | mmHg at 25°C | [4] |

| Water Solubility | 0.000151 (estimate) | µg/L at 23°C | [3] |

| Refractive Index | 1.442 | [4] | |

| LogP (Octanol-Water Partition Coefficient) | 11.73 | [4] |

Experimental Protocols

This method is suitable for determining the boiling point of liquid alkanes at atmospheric pressure.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. At this temperature, the liquid converts into a vapor.

Apparatus:

-

Round-bottom flask

-

Heating mantle or oil bath

-

Distillation head with a port for a thermometer

-

Condenser

-

Receiving flask

-

Thermometer (calibrated)

-

Boiling chips

Procedure:

-

Place a small volume of this compound into the round-bottom flask, along with a few boiling chips to ensure smooth boiling.

-

Set up the distillation apparatus. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation head.

-

Begin heating the flask gently.

-

Observe the temperature as the liquid begins to boil and the vapor rises and condenses in the condenser.

-

The boiling point is the constant temperature at which the liquid is actively boiling and there is a steady drip of condensate into the receiving flask. Record this temperature.

This method is used to determine the melting point of solid organic compounds.

Principle: The melting point is the temperature at which a solid substance changes to a liquid. Pure crystalline solids typically have a sharp melting point range of 0.5-1°C.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Sample of solid this compound

-

Mortar and pestle (if sample needs to be powdered)

Procedure:

-

Ensure the sample of this compound is dry and finely powdered.

-

Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature about 10-15°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).

This method provides a precise measurement of the density of a liquid.

Principle: Density is defined as the mass per unit volume of a substance. A pycnometer is a flask with a specific, accurately known volume.

Apparatus:

-

Pycnometer (volumetric flask with a ground-glass stopper containing a capillary tube)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Sample of liquid this compound

-

Distilled water (for calibration)

Procedure:

-

Clean and dry the pycnometer thoroughly and weigh it empty on the analytical balance.

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 20°C) until it reaches thermal equilibrium.

-

Carefully dry the outside of the pycnometer and weigh it filled with water.

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with the this compound sample and repeat the thermal equilibration and weighing steps.

-

The density of the sample can be calculated using the following formula: Density of sample = (mass of sample / mass of water) * density of water at the experimental temperature

Logical Relationships of Properties

The chemical and physical properties of this compound are interconnected. The following diagram illustrates these relationships.

References

2-Methyleicosane (CAS Number: 1560-84-5): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyleicosane, a branched-chain alkane with the CAS number 1560-84-5, is a long-chain hydrocarbon.[1][2][3] This document provides a technical overview of its known chemical and physical properties. It is important to note that while the physicochemical characteristics of this compound are documented, there is a significant lack of publicly available information regarding its biological activity, specific experimental protocols, and associated signaling pathways. The information presented herein is based on existing chemical literature and databases.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data is compiled from various chemical databases and provides a baseline for its identity and behavior in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C21H44 | [1][2] |

| Molecular Weight | 296.57 g/mol | [1][4] |

| CAS Number | 1560-84-5 | [1][2][3] |

| Density | 0.8±0.1 g/cm³ | |

| Boiling Point | 341.1±5.0 °C at 760 mmHg | |

| Flash Point | 125.9±10.8 °C | |

| LogP (Octanol-Water Partition Coefficient) | 11.73 | |

| Refractive Index | 1.442 |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of chemical compounds. The available information for this compound includes:

| Spectroscopic Data | Details | Source |

| Mass Spectrum (Electron Ionization) | Data available in the NIST WebBook | [2] |

| Gas Chromatography | Retention indices are available | [5] |

Biological Activity and Toxicological Information

A comprehensive search of scientific literature and toxicological databases reveals a notable absence of specific studies on the biological activity of this compound. While the broader class of branched alkanes is known to play roles in the cuticular waxes of plants and insects, no specific pharmacological or toxicological effects have been attributed to this compound itself.[6] The PubChem database reports it as "Not Classified" for GHS hazards.[1]

Experimental Protocols

Due to the lack of published research on the biological effects of this compound, no specific experimental protocols can be cited. However, a general workflow for investigating the potential bioactivity of a novel compound is presented below as a hypothetical example.

Caption: A generalized workflow for assessing the biological activity of a chemical compound.

Signaling Pathways

There is no information available in the scientific literature that links this compound to any specific signaling pathways. Research would be required to determine if this compound has any effect on cellular signaling. A hypothetical diagram illustrating a generic signaling cascade that could be investigated is provided below.

Caption: A simplified diagram of a generic signaling pathway.

Conclusion and Future Directions

This compound is a well-characterized compound from a physicochemical perspective. However, its biological role and potential as a research tool or therapeutic agent remain entirely unexplored. The absence of data on its interaction with biological systems presents a significant knowledge gap. Future research should focus on systematic screening to identify any potential bioactivity. Should any activity be observed, further studies would be warranted to elucidate the mechanism of action and any involved signaling pathways. For scientists in drug discovery, this compound represents a truly novel chemical entity with unknown potential.

References

- 1. This compound | C21H44 | CID 519146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Eicosane, 2-methyl- [webbook.nist.gov]

- 3. This compound | 1560-84-5 [chemicalbook.com]

- 4. Eicosane, 2-methyl- (CAS 1560-84-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Eicosane, 2-methyl- [webbook.nist.gov]

- 6. This compound | 1560-84-5 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Natural Sources of 2-Methyleicosane in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyleicosane (C₂₁H₄₄) is a saturated branched-chain alkane that is a component of the epicuticular wax of various plant species. As a long-chain hydrocarbon, it contributes to the protective barrier on the plant surface, playing a role in preventing water loss and protecting against environmental stresses. While not as extensively studied as other classes of phytochemicals, the analysis of plant-derived alkanes is crucial for understanding plant biochemistry, chemotaxonomy, and the potential applications of these compounds in various industries, including pharmaceuticals. This guide provides a comprehensive overview of the known natural sources of this compound in plants, details on its extraction and analysis, and a plausible biosynthetic pathway.

Natural Sources of this compound

This compound has been identified as a constituent of the essential oils and epicuticular waxes of several plant species. The presence and concentration of this compound can vary depending on the plant species, the part of the plant, and the environmental conditions.

Quantitative Data

Quantitative data for this compound in plants is sparse in the available scientific literature. A summary of the identified sources and available quantitative or qualitative data is presented in Table 1.

| Plant Species | Family | Plant Part | Analytical Method | Concentration/Abundance |

| Gymnema sylvestre | Apocynaceae | Leaves | GC-MS | >9% of ethyl acetate extract components |

| Carthamus lanatus | Asteraceae | Not specified | GC-MS | Identified as a volatile component |

| Morettia phillaeana | Brassicaceae | Leaves | GC-MS | Identified in epicuticular wax |

| Elsholtzia rugulosa | Lamiaceae | Flowers | GC-MS | 1.36 ± 0.09 (relative peak area) |

Table 1: Documented Natural Sources of this compound in Plants

Experimental Protocols

The analysis of this compound from plant sources typically involves extraction of the epicuticular wax followed by gas chromatography-mass spectrometry (GC-MS) for identification and quantification.

Extraction of Epicuticular Waxes

A general protocol for the extraction of epicuticular waxes from plant leaves is as follows:

-

Sample Preparation: Fresh, healthy leaves are collected. The surface area of the leaves is measured to allow for the calculation of wax concentration per unit area.

-

Extraction: The leaves are briefly immersed (e.g., for 30-60 seconds) in a non-polar solvent such as n-hexane or chloroform at room temperature. This short extraction time minimizes the co-extraction of intracellular lipids.

-

Internal Standard: A known amount of an internal standard (e.g., tetracosane, C₂₄) is added to the extract for quantification purposes.

-

Solvent Evaporation: The solvent is evaporated under a gentle stream of nitrogen or using a rotary evaporator to concentrate the wax extract.

-

Derivatization (Optional): If other compounds in the wax with active hydrogen atoms (e.g., fatty acids, alcohols) are to be analyzed, the extract may be derivatized (e.g., by silylation) to increase their volatility for GC analysis. For the analysis of alkanes alone, this step is not necessary.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The concentrated extract is then analyzed by GC-MS.

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used.

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: Set to a high temperature (e.g., 280-300°C) to ensure volatilization of the long-chain alkanes.

-

Oven Temperature Program: A temperature gradient is used to separate the components of the wax mixture. A typical program might start at a lower temperature (e.g., 80°C), ramp up to a high temperature (e.g., 300-320°C), and hold for a period to ensure elution of all compounds.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: A mass range of m/z 50-600 is typically scanned to detect the characteristic fragmentation patterns of long-chain alkanes.

-

Identification: this compound is identified by its retention time and by comparison of its mass spectrum with a reference library (e.g., NIST). The mass spectrum of this compound will show characteristic fragment ions for branched alkanes.

-

Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard.

-

Biosynthesis of this compound in Plants

The precise enzymatic pathway for the biosynthesis of this compound in plants has not been fully elucidated. However, based on the known pathways of branched-chain fatty acid and alkane synthesis in plants and other organisms, a plausible pathway can be proposed.

The synthesis of iso-alkanes (which have a methyl branch at the second-to-last carbon, such as this compound) is believed to start from the catabolism of the amino acid valine.

-

Primer Synthesis: Valine is converted to isobutyryl-CoA. This molecule serves as the primer for the fatty acid synthesis.

-

Fatty Acid Elongation: The isobutyryl-CoA primer is elongated by the fatty acid synthase (FAS) complex. In each cycle, a two-carbon unit from malonyl-CoA is added, extending the fatty acid chain. For the synthesis of the C21 this compound, the C4 primer would undergo multiple elongation cycles.

-

Reduction to Aldehyde: The resulting very-long-chain branched fatty acid (as an acyl-CoA or acyl-ACP) is reduced to a fatty aldehyde by a fatty acyl-CoA/ACP reductase.

-

Decarbonylation to Alkane: The fatty aldehyde is then decarbonylated (removal of a carbonyl group) by an aldehyde decarbonylase to produce the final alkane, which is one carbon shorter than the aldehyde precursor.

Signaling Pathways and Logical Relationships

Currently, there is a lack of information in the scientific literature regarding the specific signaling pathways or biological roles of this compound in plants beyond its general function as a component of the protective cuticular wax layer. The biosynthesis of epicuticular waxes, including branched-chain alkanes, is known to be upregulated in response to environmental stresses such as drought and UV radiation, but the specific signaling cascades involving this compound have not been elucidated.

Conclusion

This compound is a naturally occurring branched-chain alkane found in the epicuticular wax of a number of plant species. While its presence has been qualitatively confirmed in several plants, there is a significant gap in the literature regarding its quantitative distribution across the plant kingdom. The analytical methods for its extraction and identification are well-established, relying primarily on solvent extraction and GC-MS. The biosynthetic pathway is hypothesized to originate from the amino acid valine, followed by fatty acid elongation and subsequent reduction and decarbonylation. Further research is needed to isolate and characterize the specific enzymes involved in this pathway in plants and to understand the specific biological roles and regulatory networks of this compound. This knowledge could open avenues for its potential use in drug development and other industrial applications.

2-Methyleicosane: An In-Depth Technical Guide on a Volatile Organic Compound with Undetermined Biomarker Potential

While the field of biomarker discovery is rapidly advancing, current scientific literature does not support the designation of 2-methyleicosane as a potential biomarker for any specific human disease. This technical guide provides a comprehensive overview of the existing knowledge on this compound, including its chemical properties, natural occurrences, and analytical methodologies. It also highlights the critical gaps in research that prevent its consideration as a clinical biomarker at this time. This document is intended for researchers, scientists, and drug development professionals interested in the landscape of volatile organic compounds (VOCs) and their potential roles in diagnostics.

Chemical and Physical Properties of this compound

This compound is a saturated, branched-chain alkane with the chemical formula C21H44.[1] As a nonpolar molecule, it exhibits low reactivity and is soluble in nonpolar organic solvents. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C21H44 | [1] |

| Molecular Weight | 296.58 g/mol | [1] |

| CAS Number | 1560-84-5 | [1] |

| IUPAC Name | This compound | [1] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available |

Natural Occurrence and Biological Significance

This compound has been identified in various natural sources, primarily in the chemical signaling systems of insects and the cuticular waxes of plants.

Role in Insect Chemical Communication

Branched alkanes, including this compound, are known components of insect pheromones.[2][3] These chemical signals are crucial for a variety of behaviors, including mating, aggregation, and alarm signaling. The specific blend of hydrocarbons in an insect's cuticle can be species-specific and play a role in recognition and communication. While the precise function of this compound in many insect species is not fully elucidated, its presence underscores its role in chemical ecology.

Presence in Plant Waxes

The surfaces of plants are covered in a layer of epicuticular wax that serves as a protective barrier against environmental stressors. This wax is a complex mixture of lipids, including long-chain alkanes.[4] this compound has been identified as a component of these plant waxes, contributing to the hydrophobicity and protective properties of the plant cuticle.

Analytical Methodologies for Detection

The detection and quantification of this compound, like other volatile and semi-volatile hydrocarbons, are typically achieved using chromatographic techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is the most common and effective method for the analysis of this compound.[5] This technique separates the components of a mixture in the gas phase based on their volatility and interaction with a stationary phase, followed by detection and identification based on their mass-to-charge ratio.

Experimental Protocol: General GC-MS Analysis of Hydrocarbons

-

Sample Preparation: Biological samples (e.g., insect cuticle extracts, plant wax extracts) are typically extracted with a nonpolar solvent such as hexane or dichloromethane. The extract may be concentrated under a stream of nitrogen.

-

Gas Chromatography:

-

Column: A nonpolar capillary column (e.g., DB-5ms) is commonly used.

-

Injector: The sample is injected in splitless or split mode at a high temperature (e.g., 250 °C).

-

Oven Program: A temperature gradient is employed to separate the hydrocarbons based on their boiling points. A typical program might start at 50 °C and ramp up to 300 °C.

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

-

-

Mass Spectrometry:

-

Ionization: Electron ionization (EI) at 70 eV is standard.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions.

-

Detection: The mass spectrum is recorded, showing the molecular ion and characteristic fragmentation patterns. The mass spectrum of this compound can be found in public databases such as the NIST WebBook.[6]

-

A general workflow for the analysis of volatile organic compounds from biological samples is depicted in the following diagram:

Current Status as a Potential Biomarker

A critical evaluation of the scientific literature reveals a lack of evidence to support this compound as a potential biomarker for any human disease. A biomarker is defined as a characteristic that is objectively measured and evaluated as an indicator of normal biological processes, pathogenic processes, or pharmacologic responses to a therapeutic intervention. To be considered a potential biomarker, a molecule should ideally meet several criteria, including differential expression between healthy and diseased states, and a plausible biological link to the pathophysiology of the disease.

While one study has tentatively identified this compound in pooled human serum samples, its origin (endogenous or exogenous) and any potential association with a physiological or pathological state were not determined.[7] Without studies demonstrating a consistent and significant correlation between the levels of this compound and a specific disease, its consideration as a biomarker is premature.

The following diagram illustrates the logical relationship for biomarker validation, highlighting the missing elements for this compound:

Future Directions and Conclusion

While this compound currently lacks the evidence to be considered a potential biomarker, the broader field of metabolomics and the study of volatile organic compounds hold promise for the discovery of novel diagnostic molecules. Future research could explore the following avenues:

-

Untargeted Metabolomics: Large-scale, untargeted metabolomics studies of various diseases may identify this compound or other related branched alkanes as differentially expressed.

-

Exposure and Source Identification: For any identified VOCs, it is crucial to determine their origin (endogenous metabolism, gut microbiome, or environmental exposure) to understand their biological relevance.

-

Mechanistic Studies: If an association between this compound and a disease is established, further research would be needed to elucidate the underlying biological mechanisms.

References

- 1. This compound | C21H44 | CID 519146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pheromone Reception in Insects - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Insect pheromones - Wikipedia [en.wikipedia.org]

- 4. abcbot.pl [abcbot.pl]

- 5. This compound | 1560-84-5 | Benchchem [benchchem.com]

- 6. Eicosane, 2-methyl- [webbook.nist.gov]

- 7. Suspect Screening Analysis of Pooled Human Serum Samples Using GC×GC/TOF-MS - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling 2-Methyleicosane: A Technical Guide to its Occurrence and Analysis in Environmental Samples

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyleicosane, a branched alkane with the chemical formula C21H44, is a naturally occurring saturated hydrocarbon. As a component of the complex mixture of organic compounds in the environment, its presence can be attributed to both biogenic and anthropogenic sources. From the waxy cuticles of insects and plants to potential inclusion in petroleum-derived products, understanding the distribution and concentration of this compound in various environmental matrices is crucial for a range of scientific disciplines. Its role as a semiochemical in insects and a potential biomarker for environmental assessments further underscores the importance of robust analytical methods for its detection and quantification.

This technical guide provides a comprehensive overview of the occurrence of this compound in environmental samples, details established experimental protocols for its analysis, and presents a workflow for its identification and quantification. While extensive quantitative data for this compound across all environmental compartments remains an area of active research, this document synthesizes the current knowledge to support researchers, scientists, and drug development professionals in their investigative endeavors.

Data Presentation: Occurrence of this compound

Quantitative data for this compound in environmental samples is not extensively reported in publicly available literature, suggesting it is not a ubiquitous target compound in routine environmental monitoring. However, its presence has been qualitatively identified in various biological and environmental contexts. The following table summarizes the known and potential occurrences of this compound.

| Environmental Matrix/Organism | Type of Occurrence | Method of Detection | Quantitative Data |

| Biota | |||

| Carthamus lanatus (Safflower) | Identified in volatile compounds. | GC-MS | Not Quantified |

| Insects (various species) | Component of cuticular hydrocarbons and potential pheromone.[1][2] | GC-MS, MALDI-TOF MS[1] | Not specified for this compound |

| Soil and Sediment | |||

| Terrestrial Soils | Potential component of soil hydrocarbon status.[3] | GC-MS | Not specified for this compound |

| Marine Sediments | Potential component of aliphatic hydrocarbon fractions.[4][5] | GC-MS | Not specified for this compound |

| Air | |||

| Atmosphere | Potential component of long-chain alkanes.[6][7] | GC-MS | Not specified for this compound |

| Water | |||

| Aquatic Ecosystems | Potential component of aliphatic hydrocarbons.[4] | GC-MS | Not specified for this compound |

Experimental Protocols

The reliable identification and quantification of this compound in environmental samples necessitate a multi-step analytical approach, encompassing sample collection, extraction, and instrumental analysis. The following protocols are based on established methods for the analysis of branched and long-chain alkanes in various matrices.

Sample Collection and Preparation

Soil and Sediment:

-

Collect surface soil or sediment samples (0-15 cm depth) using a stainless-steel auger or corer.

-

Homogenize the sample and remove any large debris (stones, roots).

-

Air-dry the sample in a well-ventilated area or freeze-dry to a constant weight.

-

Sieve the dried sample through a 2 mm mesh to obtain a uniform particle size.

-

Store the prepared sample in a clean glass container at -20°C until extraction.

Water:

-

Collect water samples in pre-cleaned amber glass bottles to minimize photodegradation.

-

For dissolved phase analysis, filter the water sample through a glass fiber filter (e.g., 0.7 µm GF/F).

-

For whole water analysis, collect the sample without filtration.

-

Acidify the sample to a pH < 2 with a strong acid (e.g., HCl) to inhibit microbial activity.

-

Store the samples at 4°C and extract as soon as possible.

Air:

-

High-volume air samplers equipped with quartz fiber filters (for particulate phase) and polyurethane foam (PUF) plugs (for gas phase) are used for sample collection.

-

The sampling duration will depend on the expected concentration and the detection limits of the analytical method.

-

After sampling, the filters and PUF plugs should be wrapped in aluminum foil and stored at -20°C.

Biota (Insects, Plants):

-

For insect cuticular hydrocarbons, whole insects or specific body parts can be immersed in a non-polar solvent like hexane for a short period (e.g., 5-10 minutes) to extract the surface lipids.[2][8]

-

For plant epicuticular waxes, leaves or other aerial parts can be similarly extracted by brief immersion in a solvent such as chloroform or hexane.[9]

-

For total lipid analysis in tissues, homogenization followed by a more exhaustive extraction is required.

Extraction of this compound

The choice of extraction method depends on the sample matrix and the target concentration range.

Soxhlet Extraction (for solid samples):

-

Place a known amount of the prepared solid sample (e.g., 10-20 g of soil) into a cellulose thimble.

-

Add an appropriate surrogate internal standard to the sample.

-

Extract the sample with a suitable solvent (e.g., hexane or a mixture of hexane and dichloromethane) for 8-12 hours in a Soxhlet apparatus.

-

After extraction, concentrate the solvent extract using a rotary evaporator.

Ultrasonic Extraction (for solid samples):

-

Place a known amount of the solid sample into a glass vial.

-

Add a measured volume of extraction solvent and the internal standard.

-

Place the vial in an ultrasonic bath and sonicate for a specified period (e.g., 30 minutes), often repeated with fresh solvent.

-

Combine the solvent extracts and concentrate.

Liquid-Liquid Extraction (LLE) (for water samples):

-

Transfer a known volume of the water sample (e.g., 1 L) to a separatory funnel.

-

Add a surrogate internal standard.

-

Add a non-polar solvent (e.g., dichloromethane or hexane) and shake vigorously for several minutes, releasing pressure periodically.

-

Allow the layers to separate and collect the organic layer.

-

Repeat the extraction with fresh solvent.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate.

Solid-Phase Extraction (SPE) (for water samples):

-

Condition an SPE cartridge (e.g., C18) with the appropriate solvents.

-

Pass the water sample through the cartridge at a controlled flow rate.

-

Wash the cartridge to remove interferences.

-

Elute the retained analytes with a suitable organic solvent.

-

Concentrate the eluate before analysis.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and effective technique for the identification and quantification of this compound.

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness), is suitable for separating branched alkanes.[2]

-

Injector: Splitless or on-column injection is typically used for trace analysis.

-

Oven Temperature Program: A temperature program is employed to achieve good separation of the hydrocarbons. A typical program might start at a lower temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 300-320°C) at a controlled rate (e.g., 5-10°C/min).[2]

-

Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.[2]

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible mass spectra.

-

Acquisition Mode:

-

Full Scan: Used for the initial identification of unknown compounds by comparing the acquired mass spectra with spectral libraries (e.g., NIST).

-

Selected Ion Monitoring (SIM): Used for quantitative analysis to enhance sensitivity and selectivity by monitoring characteristic ions of this compound and the internal standard.

-

-

Quantification and Quality Control

-

Quantification: An internal standard method is used for quantification. A known amount of an internal standard (e.g., a deuterated alkane or a branched alkane not expected in the sample) is added to the sample before extraction. A calibration curve is generated using standards of this compound at different concentrations. The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Quality Control (QC):

-

Method Blanks: A blank sample (e.g., clean sand or ultrapure water) is processed and analyzed in the same way as the environmental samples to check for contamination during the analytical procedure.

-

Matrix Spikes: A known amount of this compound is added to a duplicate environmental sample before extraction to assess the recovery and potential matrix effects.

-

Replicates: Analyzing duplicate or triplicate samples provides information on the precision of the method.

-

Mandatory Visualization

Caption: Experimental Workflow for this compound Analysis.

Conclusion

This compound is a branched alkane with a known presence in the biosphere, particularly in insect and plant waxes, and is a potential component of hydrocarbon mixtures in soil, water, and air. While its widespread quantitative occurrence in the environment is not yet well-documented, the analytical methodologies for its detection and quantification are well-established within the broader context of hydrocarbon analysis. This technical guide provides a foundational framework for researchers and scientists to approach the study of this compound, from sample acquisition to final data analysis. Further research focusing on the quantification of this compound in diverse environmental matrices will be invaluable in elucidating its environmental fate, its role in ecological interactions, and its potential as a specific biomarker.

References

- 1. Analysis of insect cuticular hydrocarbons using matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cuticular hydrocarbons as a tool for the identification of insect species: Puparial cases from Sarcophagidae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. jpoll.ut.ac.ir [jpoll.ut.ac.ir]

- 6. Long-chain alkanes in the atmosphere: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Chemical Composition of the Epicuticular and Intracuticular Wax Layers on Adaxial Sides of Rosa canina Leaves - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methyleicosane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 2-methyleicosane (C21H44), a long-chain branched alkane, for research applications. This document includes detailed experimental protocols, data presentation in tabular format, and workflow visualizations to guide researchers in the efficient and successful synthesis of this compound.

Introduction

This compound is a branched-chain alkane that may serve as a standard in analytical studies, a component in the development of complex organic molecules, or as a model compound in biophysical studies of cell membranes.[1] Its synthesis requires a multi-step process involving the formation of carbon-carbon bonds to construct the 21-carbon backbone with a methyl branch at the C2 position. This document outlines two primary synthetic strategies: the Grignard reaction and the Wittig reaction.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is crucial for the purification and characterization of the final product.

| Property | Value | Source |

| Molecular Formula | C21H44 | [1][2][3] |

| Molecular Weight | 296.57 g/mol | [1][2][4] |

| CAS Number | 1560-84-5 | [1][2][3][4] |

| Boiling Point | 341.1 ± 5.0 °C at 760 mmHg | [4] |

| Density | 0.8 ± 0.1 g/cm³ | [4] |

| Flash Point | 125.9 ± 10.8 °C | [4] |

| Refractive Index | 1.442 | [4] |

Synthetic Strategies

Two viable synthetic routes for this compound are presented below. Both methods are widely used in organic synthesis for the formation of carbon-carbon bonds.

3.1. Grignard Reaction Approach

The Grignard reaction is a powerful tool for forming carbon-carbon bonds by reacting an organomagnesium halide (Grignard reagent) with an electrophile, such as a ketone or aldehyde.[5][6][7] For the synthesis of this compound, a Grignard reagent derived from a long-chain alkyl halide can be reacted with acetone, followed by dehydration and hydrogenation.

3.2. Wittig Reaction Approach

The Wittig reaction involves the reaction of a phosphorus ylide (Wittig reagent) with an aldehyde or ketone to form an alkene.[8][9][10] This method offers excellent control over the location of the newly formed double bond. Subsequent hydrogenation of the alkene yields the desired alkane.

Experimental Protocols

4.1. Synthesis of this compound via Grignard Reaction

This protocol is divided into three main stages: formation of the Grignard reagent, reaction with a ketone, and subsequent dehydration and hydrogenation.

4.1.1. Stage 1: Preparation of Nonadecylmagnesium Bromide (Grignard Reagent)

-

Materials:

-

1-Bromononadecane (1 equivalent)

-

Magnesium turnings (1.2 equivalents)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (catalyst)

-

-

Procedure:

-

All glassware must be flame-dried under a stream of inert gas (e.g., argon or nitrogen) to ensure anhydrous conditions.

-

Place the magnesium turnings and a small crystal of iodine in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Dissolve 1-bromononadecane in anhydrous diethyl ether or THF and add it to the dropping funnel.

-

Add a small portion of the 1-bromononadecane solution to the magnesium turnings to initiate the reaction (indicated by the disappearance of the iodine color and gentle refluxing).

-

Once the reaction has started, add the remaining 1-bromononadecane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

4.1.2. Stage 2: Reaction with Acetone and Dehydration

-

Materials:

-

Nonadecylmagnesium bromide solution (from Stage 1)

-

Acetone (1.1 equivalents), freshly distilled

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride solution

-

Sulfuric acid (concentrated)

-

-

Procedure:

-

Cool the Grignard reagent solution in an ice bath.

-

Dissolve acetone in anhydrous diethyl ether or THF and add it dropwise to the cooled Grignard solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude tertiary alcohol.

-

To dehydrate the alcohol, add a catalytic amount of concentrated sulfuric acid and heat the mixture, distilling the resulting alkene (2-methyl-1-eicosene).

-

4.1.3. Stage 3: Hydrogenation of 2-Methyl-1-eicosene

-

Materials:

-

2-Methyl-1-eicosene (from Stage 2)

-

Palladium on carbon (Pd/C, 5-10 mol%)

-

Ethanol or ethyl acetate (solvent)

-

Hydrogen gas

-

-

Procedure:

-

Dissolve 2-methyl-1-eicosene in ethanol or ethyl acetate in a hydrogenation vessel.

-

Add the Pd/C catalyst.

-

Purge the vessel with hydrogen gas and then maintain a positive pressure of hydrogen (typically 1-3 atm).

-

Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or GC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Remove the solvent under reduced pressure to yield crude this compound.

-

4.2. Synthesis of this compound via Wittig Reaction

This protocol involves the preparation of a phosphonium ylide and its subsequent reaction with a long-chain aldehyde.

4.2.1. Stage 1: Preparation of the Wittig Reagent (Isopropyltriphenylphosphonium Bromide)

-

Materials:

-

Triphenylphosphine (1 equivalent)

-

2-Bromopropane (1.1 equivalents)

-

Toluene or acetonitrile (solvent)

-

-

Procedure:

-

Dissolve triphenylphosphine and 2-bromopropane in toluene or acetonitrile in a round-bottom flask equipped with a reflux condenser.

-

Reflux the mixture for 24-48 hours.

-

Cool the reaction mixture to room temperature, and collect the precipitated phosphonium salt by filtration.

-

Wash the salt with cold diethyl ether and dry it under vacuum.

-

4.2.2. Stage 2: Wittig Reaction

-

Materials:

-

Isopropyltriphenylphosphonium bromide (1.1 equivalents)

-

Strong base (e.g., n-butyllithium, sodium hydride)

-

Anhydrous THF or diethyl ether

-

Nonadecanal (1 equivalent)

-

-

Procedure:

-

Suspend the phosphonium salt in anhydrous THF or diethyl ether in a flame-dried, inert atmosphere flask.

-

Cool the suspension in an ice bath and add the strong base dropwise to form the ylide (a color change, often to orange or red, indicates ylide formation).

-

Stir the mixture at room temperature for 1 hour.

-

Cool the ylide solution in an ice bath and add a solution of nonadecanal in the same anhydrous solvent dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction with water and extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain a mixture of the alkene product (2-methyleicosene) and triphenylphosphine oxide.

-

4.2.3. Stage 3: Hydrogenation of 2-Methyleicosene

-

Follow the same hydrogenation procedure as described in section 4.1.3.

Purification and Characterization

5.1. Purification

The crude this compound can be purified by one or a combination of the following methods:

-

Fractional Distillation: Due to the high boiling point of this compound, vacuum distillation is required to prevent decomposition.[11]

-

Column Chromatography: Chromatography on silica gel or alumina can be used to separate the alkane from more polar impurities.[12] A non-polar eluent such as hexane is typically used. For separating branched alkanes from n-alkanes, activated aluminum oxide can be effective.[12]

-

Preparative Gas Chromatography: For very high purity, preparative GC can be employed.

5.2. Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques. Expected data is summarized in Table 2.

| Analytical Technique | Expected Results |

| Gas Chromatography-Mass Spectrometry (GC-MS) | A single major peak in the chromatogram. The mass spectrum should show a molecular ion peak (M+) at m/z 296 and a characteristic fragmentation pattern for a branched alkane.[3] |

| ¹H NMR (Proton Nuclear Magnetic Resonance) | The spectrum will show a complex multiplet for the methylene protons in the long chain, a doublet for the two terminal methyl groups, and a multiplet for the methine proton at the C2 position. |

| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | The spectrum will show distinct signals for the different carbon environments in the molecule, including the two methyl carbons, the methine carbon, and the methylene carbons of the long chain. |

| Kovats Retention Index | Standard non-polar: ~2064.[1] |

Workflow Diagrams

The following diagrams illustrate the synthetic workflows.

Caption: Workflow for the synthesis of this compound via the Grignard reaction.

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Safety Precautions

-

Grignard Reagents: Grignard reagents are highly reactive and pyrophoric. They react violently with water and protic solvents. All reactions must be carried out under strictly anhydrous conditions and under an inert atmosphere.

-

Strong Bases: Strong bases such as n-butyllithium and sodium hydride are corrosive and pyrophoric. Handle with extreme care in an inert atmosphere.

-

Solvents: Diethyl ether and THF are highly flammable. Work in a well-ventilated fume hood away from ignition sources.

-

Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Use appropriate safety precautions and equipment for hydrogenation reactions.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

- 1. This compound | C21H44 | CID 519146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Eicosane, 2-methyl- (CAS 1560-84-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Eicosane, 2-methyl- [webbook.nist.gov]

- 4. 2-Methylicosane | CAS#:1560-84-5 | Chemsrc [chemsrc.com]

- 5. leah4sci.com [leah4sci.com]

- 6. Khan Academy [khanacademy.org]

- 7. Grignard Reaction [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Wittig reaction - Wikipedia [en.wikipedia.org]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. m.youtube.com [m.youtube.com]

- 12. Activated aluminum oxide selectively retaining long chain n-alkanes: Part II. Integration into an on-line high performance liquid chromatography-liquid chromatography-gas chromatography-flame ionization detection method to remove plant paraffins for the determination of mineral paraffins in foods and environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Gas chromatography method for 2-Methyleicosane analysis

An advanced methodology for the analysis of 2-Methyleicosane, a branched-chain alkane, has been developed using Gas Chromatography-Mass Spectrometry (GC-MS). This application note provides a comprehensive protocol for researchers, scientists, and professionals in drug development and environmental analysis, detailing sample preparation, instrument parameters, and data analysis for the accurate quantification of this compound.

Application Note

Introduction

This compound (C₂₁H₄₄) is a long-chain branched alkane that can be found in various matrices, including environmental samples, biological materials, and petroleum products. Accurate and sensitive quantification of this compound is crucial for environmental monitoring, geochemical studies, and potentially in the analysis of biological markers. Gas chromatography coupled with mass spectrometry (GC-MS) offers a robust and highly specific method for the analysis of such hydrocarbons.[1] This note describes a detailed protocol for the extraction and subsequent GC-MS analysis of this compound.

Principle

The method involves the extraction of this compound from the sample matrix using a suitable organic solvent, followed by separation and quantification using a high-resolution capillary gas chromatography system coupled to a mass spectrometer. The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to ensure high sensitivity and selectivity for the target analyte.

Experimental Protocols

1. Sample Preparation

The choice of sample preparation technique depends on the sample matrix. Below are protocols for solid and liquid samples.

a) Solid Samples (e.g., soil, sediment, tissue)

This protocol is adapted from methods for extracting hydrocarbons from environmental solids.

-

Materials:

-

Homogenizer or mortar and pestle

-

Centrifuge

-

Accelerated Solvent Extractor (ASE) or Soxhlet apparatus

-

Dichloromethane (DCM), analytical grade

-

Hexane, analytical grade

-

Anhydrous sodium sulfate

-

Solid Phase Extraction (SPE) cartridges (e.g., silica gel)

-

Nitrogen evaporator

-

Autosampler vials with inserts

-

-

Procedure:

-

Homogenize the solid sample to ensure uniformity.

-

Weigh approximately 5-10 g of the homogenized sample into an extraction cell or thimble.

-

Mix the sample with anhydrous sodium sulfate to remove moisture.

-

Extract the sample using an Accelerated Solvent Extractor (ASE) with hexane or dichloromethane at elevated temperature and pressure. Alternatively, perform a Soxhlet extraction for 6-8 hours.

-

Concentrate the resulting extract to approximately 1 mL using a nitrogen evaporator.

-

Perform a cleanup step using a silica gel SPE cartridge to remove polar interfering compounds. Elute the fraction containing this compound with hexane.

-

Further concentrate the cleaned extract to a final volume of 100 µL under a gentle stream of nitrogen.

-

Transfer the final extract to an autosampler vial for GC-MS analysis.

-

b) Liquid Samples (e.g., water, biological fluids)

This protocol is based on liquid-liquid extraction techniques for hydrocarbon analysis.[2][3]

-

Materials:

-

Separatory funnel

-

Hexane or Dichloromethane (DCM), analytical grade

-

Anhydrous sodium sulfate

-

Nitrogen evaporator

-

Autosampler vials with inserts

-

-

Procedure:

-

Measure 100-500 mL of the liquid sample into a separatory funnel.

-

Spike the sample with an appropriate internal standard.

-

Add 30 mL of hexane or DCM and shake vigorously for 2 minutes, periodically venting the pressure.

-

Allow the layers to separate and collect the organic (lower) layer.

-

Repeat the extraction twice more with fresh aliquots of the solvent.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 100 µL using a nitrogen evaporator.

-

Transfer the final extract to an autosampler vial for GC-MS analysis.

-

2. GC-MS Analysis

The following GC-MS parameters are recommended for the analysis of this compound and are based on methods for similar long-chain alkanes.

-

Instrumentation: A gas chromatograph equipped with a capillary column and coupled to a mass spectrometer.

-

GC Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector: Splitless mode, 1 µL injection volume, injector temperature of 280°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp 1: 10°C/min to 200°C.

-

Ramp 2: 5°C/min to 300°C, hold for 10 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor: m/z 57, 71, 85 (quantification and qualification ions for branched alkanes).

-

3. Calibration and Quantification

-

Prepare a series of calibration standards of this compound in hexane or the final extraction solvent at concentrations ranging from 0.1 to 50 µg/mL.

-

Inject the calibration standards and sample extracts into the GC-MS system.

-

Generate a calibration curve by plotting the peak area of the quantification ion (m/z 57) against the concentration of the standards.

-

Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Data Presentation

Table 1: GC-MS Parameters for this compound Analysis

| Parameter | Value |

| Gas Chromatograph | |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Injection Volume | 1 µL |

| Inlet Temperature | 280°C |

| Injection Mode | Splitless |

| Oven Program | |

| Initial Temperature | 60°C, hold 2 min |

| Ramp 1 | 10°C/min to 200°C |

| Ramp 2 | 5°C/min to 300°C, hold 10 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temp. | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions (m/z) | 57 (Quantifier), 71, 85 (Qualifiers) |

Table 2: Typical Performance Characteristics for Long-Chain Alkane Analysis

While specific quantitative data for this compound is not widely published, the following table summarizes typical performance characteristics achievable for similar long-chain alkanes using this methodology.[4]

| Parameter | Typical Value |

| Retention Time (approx.) | 20 - 25 min |

| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.05 - 0.15 µg/mL |

| Linearity (R²) | > 0.995 |

| Precision (%RSD) | < 15% |

Mandatory Visualization

Caption: Experimental workflow for this compound analysis.

References

Application Notes and Protocols for the Mass Spectrometry of 2-Methyleicosane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyleicosane (C21H44) is a long-chain branched alkane that can be found in various natural and synthetic matrices.[1] Its detection and quantification are of interest in fields such as geochemistry, environmental analysis, and potentially as a biomarker in certain biological studies. Gas chromatography coupled with mass spectrometry (GC-MS) is a highly effective technique for the analysis of this compound, offering both high-resolution separation and specific identification based on its mass fragmentation pattern.[2] This document provides detailed application notes and protocols for the mass spectrometric analysis of this compound.

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound is characterized by a series of aliphatic fragment ions. The molecular ion (M+) at m/z 296 is typically of very low abundance or not observed at all, which is common for long-chain alkanes. The fragmentation pattern is dominated by cleavage at the C-C bonds, with a preference for the formation of stable secondary carbocations.

The most prominent peaks in the mass spectrum of this compound are consistently observed at m/z 57, 43, and 71.[1][3] A detailed list of the major fragment ions and their relative intensities is provided in the table below.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 43 | High | [C3H7]+ |

| 57 | 100 (Base Peak) | [C4H9]+ |

| 71 | High | [C5H11]+ |

| 85 | Moderate | [C6H13]+ |

| 99 | Moderate | [C7H15]+ |

| 113 | Low | [C8H17]+ |

| 267 | Very Low | [M-29]+ (Loss of C2H5) |

| 281 | Very Low | [M-15]+ (Loss of CH3) |

Note: Relative intensities can vary slightly depending on the specific instrumentation and analytical conditions.

Experimental Protocols

This section outlines a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix. For solid samples, such as sediments or biological tissues, an extraction step is necessary.

a) Soxhlet Extraction (for solid matrices):

-

Dry the sample and grind it to a fine powder (e.g., 100-mesh).

-

Place the powdered sample into a Soxhlet thimble.

-

Extract the sample for 72 hours using a suitable organic solvent such as chloroform or a hexane/isopropanol mixture.

-

After extraction, evaporate the solvent to dryness under a gentle stream of nitrogen.

b) Liquid-Liquid Extraction (for liquid matrices):

-

For aqueous samples, perform a liquid-liquid extraction using an immiscible organic solvent like hexane or dichloromethane.

-

Vortex the mixture vigorously and allow the layers to separate.

-

Carefully collect the organic layer containing the analyte.

-

The extract can be concentrated if necessary by evaporating the solvent.

c) Cleanup:

-

To remove interfering compounds, the extract can be fractionated using silica gel column chromatography.

-

Elute the saturated hydrocarbon fraction containing this compound with n-hexane.

d) Final Preparation:

-

Dissolve the dried extract or standard in a volatile organic solvent (e.g., hexane, isooctane) to a final concentration suitable for GC-MS analysis (typically in the range of 1-10 µg/mL).

-

Filter the final solution through a 0.2 µm syringe filter to remove any particulates.

GC-MS Analysis

Instrumentation:

-

Gas Chromatograph: Agilent 6890N or equivalent

-

Mass Spectrometer: Agilent 5973N or equivalent

GC Conditions:

-

Column: HP-5 fused quartz capillary column (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.[2]

-

Carrier Gas: Helium.[2]

-

Injector Temperature: 280 °C

-

Injection Volume: 1 µL

-

Injection Mode: Splitless

-

Oven Temperature Program:

MS Conditions:

-

Ion Source Temperature: 250°C[2]

-

Ionization Energy: 70 eV[2]

-

Mass Range: m/z 40-550

-

Scan Mode: Full Scan

Visualizations

Experimental Workflow

Caption: Workflow for this compound Analysis.

Fragmentation Pathway of this compound

Caption: Fragmentation of this compound.

References

Application Notes and Protocols for the Extraction of 2-Methyleicosane from Biological Tissues

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction, identification, and quantification of 2-Methyleicosane from various biological tissues. The methodologies described are foundational and can be adapted and optimized for specific research needs.

Introduction

This compound is a branched-chain alkane that may be present in various biological matrices, particularly as a component of cuticular hydrocarbons in insects or as a trace lipid in other organisms[1]. Its role in biological systems is an area of ongoing research. Accurate extraction and quantification are crucial for understanding its physiological functions, potential as a biomarker, or role in chemical communication.

The protocols outlined below are designed to provide a robust starting point for the extraction of this nonpolar compound from different tissue types. The primary analytical method for the identification and quantification of this compound is Gas Chromatography-Mass Spectrometry (GC-MS), which offers high sensitivity and specificity[2][3].

General Considerations for Sample Handling and Preparation

Proper sample handling is critical to prevent contamination and degradation of this compound.

-

Sample Collection: Collect tissues in clean, pre-rinsed glass containers to avoid contamination from plastics or other sources[4].

-

Storage: Immediately freeze tissue samples at -20°C or lower to minimize enzymatic activity and degradation. Store extracts in the dark at or below 4°C.

-

Solvents: Use high-purity, volatile organic solvents such as hexane, pentane, or dichloromethane[3][4]. Avoid water and non-volatile solvents[5][6].

-

Glassware: Ensure all glassware is scrupulously clean and rinsed with the extraction solvent prior to use to remove any potential contaminants.

Experimental Protocols

The choice of extraction method depends on the biological matrix and the location of the target analyte (e.g., surface or internal).

This method is suitable for the extraction of surface hydrocarbons from insects.

-

Sample Preparation: Select a specific number of insects (e.g., 15) of a known age and sex[2]. Anesthetize the insects on ice[2].

-

Extraction: Place the anesthetized insects into a 4 mL glass vial. Add 500 µL of n-hexane[2].

-

Incubation: Allow the extraction to proceed for a chosen duration. Extraction times can range from 1 to 24 hours. Note that longer extraction times may also extract internal hydrocarbons[2]. At the end of the incubation period, vortex the vial for 1 minute[2].

-

Sample Transfer: Carefully remove the insects from the vial. The hexane extract now contains the cuticular hydrocarbons.

-

Concentration (Optional): If the concentration of hydrocarbons is low, the solvent can be evaporated under a gentle stream of nitrogen gas to concentrate the analytes[7]. Reconstitute the residue in a smaller, known volume of hexane for analysis[7].

-

Analysis: Transfer the extract to a glass autosampler vial for GC-MS analysis[4][5].

This protocol is adapted from general lipid and metabolite extraction methods and is suitable for internal tissues.

-

Tissue Preparation: Weigh approximately 50 mg of frozen tissue and place it in a 2 mL polypropylene microcentrifuge tube[8]. The tissue can be cut with a clean scalpel while still frozen[8].

-

Homogenization: Add 1 mL of a 2:1 (v/v) chloroform:methanol solvent mixture to the tube. Add a 3-mm stainless steel ball bearing[8].

-

Cell Lysis: Homogenize the tissue using a bead beater or vortexer for 3-5 minutes until the tissue is completely dispersed[8].

-

Phase Separation: Add 200 µL of water to induce phase separation[9]. Vortex vigorously for 10 seconds and then centrifuge at 17,500 x g for 5 minutes at 4°C[9].

-

Collection of Nonpolar Fraction: Three layers will be visible: an upper aqueous layer (methanol/water), a protein disk, and a lower organic layer (chloroform). This compound, being nonpolar, will be in the lower chloroform layer. Carefully collect the lower organic phase with a glass pipette and transfer it to a clean glass vial[8][9].

-

Solvent Evaporation: Evaporate the chloroform to dryness under a stream of nitrogen gas[8].

-

Reconstitution: Reconstitute the dried extract in a known volume (e.g., 100 µL) of hexane or another GC-MS compatible solvent for analysis[7].

This method selectively extracts hydrocarbons from the surface of the insect cuticle without contamination from internal tissues[10][11].

-

Adsorption: Gently rub the cuticle of the insect specimen with silica gel particles[10][11]. The surface hydrocarbons will adsorb to the silica.

-

Elution: Transfer the silica gel particles to a clean glass vial.

-

Solvent Addition: Add a suitable organic solvent, such as hexane, to elute the hydrocarbons from the silica gel[10][11].

-

Filtration/Centrifugation: Separate the silica gel from the solvent by passing the mixture through a small filter or by centrifuging and collecting the supernatant.

-

Analysis: The resulting solvent contains the surface hydrocarbons and is ready for GC-MS analysis.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for the analysis of hydrocarbons[3].

-

Sample Injection: Inject a 1 µL aliquot of the final extract into the GC-MS system[2].

-

GC Column: A non-polar column, such as a DB-5, is typically suitable for hydrocarbon analysis[5].

-

Temperature Program: A typical temperature program might start at 50°C, ramp up to 150°C at 5°C/min, and then to 290°C at 15°C/min, with a final hold for 12 minutes[2]. This program should be optimized for the specific instrument and analytes.

-

Mass Spectrometry: The mass spectrometer will ionize the separated compounds, and the resulting fragmentation patterns can be compared to a library (e.g., NIST/EPA/NIH) for identification[2]. This compound has a molecular weight of 296.6 g/mol [1]. Selected Ion Monitoring (SIM) can be used for sensitive and accurate quantification.

Quantitative Data Presentation

For accurate quantification, an internal standard (e.g., a deuterated hydrocarbon or a hydrocarbon not present in the sample) should be added to the sample before extraction. A calibration curve should be generated using known concentrations of a this compound standard.

Table 1: Quantification of this compound in Biological Tissues

| Sample ID | Tissue Type | Extraction Method | Mass of Tissue (mg) | Final Extract Volume (µL) | Peak Area (this compound) | Peak Area (Internal Standard) | Calculated Concentration (ng/mg tissue) |

Visualizations

Caption: General workflow for the extraction and analysis of this compound.

Caption: Decision tree for selecting an appropriate extraction protocol.

Biological Pathways

A biological pathway is a series of molecular interactions within a cell that leads to a specific product or a change in the cell's state[12]. At present, the specific biological signaling pathways involving this compound are not well-documented in publicly available literature. Its primary established role is as a cuticular hydrocarbon in insects, where it contributes to preventing desiccation and may be involved in chemical communication[2]. The elucidation of its potential roles in other biological systems, such as in drug development or as a disease biomarker, represents an opportunity for further research.

References

- 1. This compound | C21H44 | CID 519146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. eje.cz [eje.cz]

- 3. researchgate.net [researchgate.net]

- 4. Sample preparation GC-MS [scioninstruments.com]

- 5. uoguelph.ca [uoguelph.ca]

- 6. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]

- 7. organomation.com [organomation.com]

- 8. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

- 9. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome [mdpi.com]

- 10. A silica gel based method for extracting insect surface hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Biological Pathways Fact Sheet [genome.gov]

Application Note: Quantification of 2-Methyleicosane in Soil Samples by Gas Chromatography-Mass Spectrometry

Introduction

2-Methyleicosane (C21H44) is a branched-chain alkane that can be found in the environment as a component of petroleum-derived products or as a biogenic hydrocarbon.[1] Its presence in soil can be an indicator of contamination from fuel spills or other industrial activities. Accurate and sensitive quantification of this compound is crucial for environmental monitoring, site remediation, and risk assessment. This application note provides a detailed protocol for the extraction, identification, and quantification of this compound in soil samples using Gas Chromatography-Mass Spectrometry (GC-MS). The method is designed for researchers in environmental science and professionals involved in the analysis of hydrocarbon contaminants.

Principle

This method involves the solvent extraction of this compound from soil samples, followed by extract cleanup and analysis by GC-MS. An internal standard is added to the sample prior to extraction to ensure accurate quantification. The gas chromatograph separates the target analyte from other components in the extract based on its boiling point and affinity for the stationary phase. The mass spectrometer then identifies and quantifies the analyte based on its unique mass spectrum and retention time.

Apparatus and Materials

-

Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a capillary column inlet and a mass selective detector.

-

GC Column: 30 m x 0.25 mm I.D., 0.25 µm film thickness, DB-5MS or equivalent (5% phenyl-methylpolysiloxane).[2]

-

Autosampler: For automated injections.

-

Ultrasonic Bath or Shaker: For sample extraction.

-

Centrifuge: Capable of 3000 rpm.

-

Sample Concentrator: Nitrogen evaporation system or rotary evaporator.

-

Glassware: 40 mL VOA vials with PTFE-lined septa, centrifuge tubes, Pasteur pipettes, autosampler vials with inserts.

-

Analytical Balance: 4-place.

-

Syringes: Various sizes.

-

Solid Phase Extraction (SPE) or Glass Columns: For extract cleanup (e.g., packed with Florisil®).

Reagents and Standards

-

Solvents (Pesticide Grade or equivalent): n-Hexane, Acetone, Dichloromethane.

-

This compound analytical standard: (CAS: 1560-84-5).[3]

-

Internal Standard (IS): e.g., Terphenyl-d14 or another suitable non-native deuterated hydrocarbon.

-

Surrogate Standard (optional): e.g., 5-α-Androstane.

-

Anhydrous Sodium Sulfate (Na2SO4): Granular, baked at 400°C for 4 hours.

-

Florisil® (60-100 mesh): Activated by heating at 130°C for 12 hours.

-

Helium (Carrier Gas): 99.999% purity or higher.

Experimental Protocol

-

Primary Stock Standard (1000 µg/mL): Accurately weigh 10 mg of neat this compound standard and dissolve in 10 mL of n-hexane.

-

Internal Standard Stock (1000 µg/mL): Prepare a stock solution of the internal standard (e.g., Terphenyl-d14) in a similar manner.

-

Working Calibration Standards: Prepare a series of calibration standards by serially diluting the primary stock standard in n-hexane. A typical concentration range would be 0.1, 0.5, 1.0, 5.0, 10.0, and 25.0 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 5 µg/mL.

-

Sample Collection: Collect soil samples in pre-cleaned glass jars or vials, ensuring minimal headspace to reduce volatile losses.[4] Store samples at 4°C until analysis.[5]

-

Sample Homogenization: Air-dry the soil sample in a well-ventilated area, or analyze it as is and determine the moisture content separately to report results on a dry weight basis.[6] Sieve the soil through a 2 mm sieve to remove large debris.

-

Extraction:

-

Weigh 10 g of the homogenized soil sample into a 40 mL VOA vial.

-

Spike the sample with a known amount of the internal standard solution (e.g., 100 µL of a 50 µg/mL solution).

-

Add 20 mL of a 1:1 (v/v) mixture of n-hexane and acetone to the vial.[7]

-

Cap the vial tightly and sonicate for 15 minutes or shake vigorously for 1 hour.[8]

-

Centrifuge the sample at 3000 rpm for 10 minutes to separate the soil from the solvent.

-

Carefully transfer the supernatant (solvent extract) to a clean tube.

-

-

Drying: Pass the extract through a Pasteur pipette containing approximately 2 g of anhydrous sodium sulfate to remove residual water.[7]

-

Florisil® Cleanup (if necessary): For samples with high levels of polar interfering compounds, a cleanup step is recommended.

-

Prepare a small glass column packed with 5 g of activated Florisil® topped with 1 g of anhydrous sodium sulfate.

-

Pre-rinse the column with 10 mL of n-hexane.

-

Load the dried extract onto the column.

-

Elute the target analytes with 20 mL of n-hexane.

-

-

Concentration: Concentrate the cleaned extract to a final volume of 1 mL using a gentle stream of nitrogen or a rotary evaporator.[9]

-

Final Sample: Transfer the final 1 mL extract into a 2 mL autosampler vial for GC-MS analysis.

GC-MS Analysis

-

Injection Volume: 1 µL

-

Inlet Mode: Splitless[10]

-

Inlet Temperature: 280°C

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp 1: 15°C/min to 320°C.[11]

-

Hold at 320°C for 10 minutes.

-

-

MS Transfer Line Temp: 300°C

-

Ion Source Temp: 230°C[10]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Scan (m/z 40-550) for identification and Selected Ion Monitoring (SIM) for quantification.

Data Presentation

The following tables summarize the key parameters for the quantification of this compound and provide an example of method validation data.